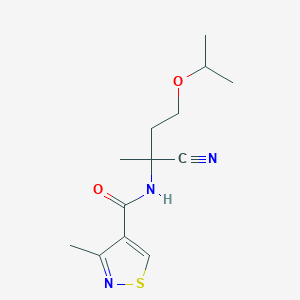
N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes play a key role in the signaling pathways of cytokines and growth factors, which are involved in immune and inflammatory responses. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking JAK enzymes, this compound reduces the production of pro-inflammatory cytokines, which are responsible for the immune and inflammatory responses in autoimmune diseases. This leads to a reduction in inflammation and symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on JAK enzymes, with minimal off-target effects on other kinases. It has also been shown to effectively reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of autoimmune diseases. In clinical trials, this compound has been well-tolerated with minimal adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide is its selectivity for JAK enzymes, which allows for targeted inhibition of cytokine signaling pathways. This makes it a promising therapeutic candidate for autoimmune diseases, which are characterized by dysregulated cytokine production. However, one limitation is that long-term use of JAK inhibitors may increase the risk of infections and malignancies due to their effects on the immune system.
Zukünftige Richtungen
1. Investigating the potential therapeutic applications of N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease.
2. Developing more selective JAK inhibitors with fewer off-target effects.
3. Studying the long-term safety and efficacy of JAK inhibitors in the treatment of autoimmune diseases.
4. Investigating the use of JAK inhibitors in combination with other immunomodulatory therapies for autoimmune diseases.
5. Developing novel drug delivery systems for JAK inhibitors to improve their bioavailability and efficacy.
Synthesemethoden
N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-cyano-4-propan-2-yloxybutan-2-ol with thionyl chloride to form the corresponding chloride, which is then reacted with 3-methyl-1,2-thiazole-4-carboxamide to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, this compound has been shown to effectively inhibit JAK enzymes and reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials have also demonstrated the efficacy of this compound in the treatment of rheumatoid arthritis, with significant improvements in joint symptoms and physical function.
Eigenschaften
IUPAC Name |
N-(2-cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-9(2)18-6-5-13(4,8-14)15-12(17)11-7-19-16-10(11)3/h7,9H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFAMMFEKFTWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C(=O)NC(C)(CCOC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2946590.png)
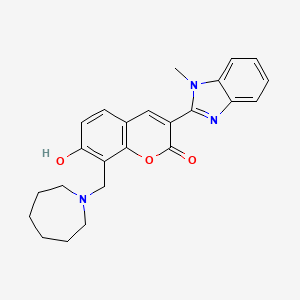
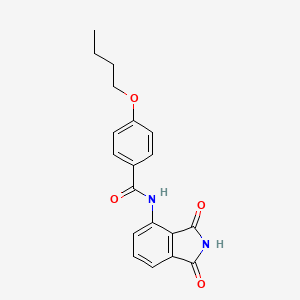
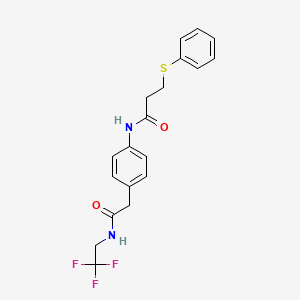
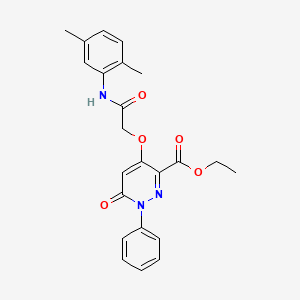
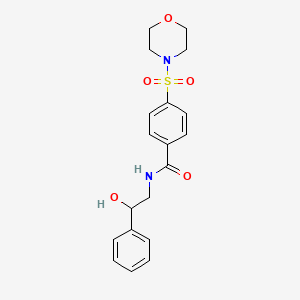
![5H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2946602.png)
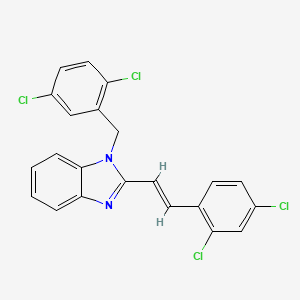
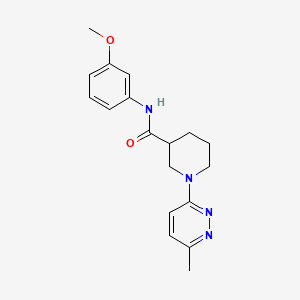
![4-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2946607.png)
![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2946608.png)
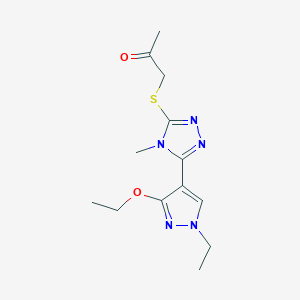

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide](/img/structure/B2946613.png)